molecular formula C16H16N2O4 B154485 Vanillin azine CAS No. 1696-60-2

Vanillin azine

Cat. No.: B154485
CAS No.: 1696-60-2
M. Wt: 300.31 g/mol
InChI Key: GGQDJSIYHIRXDW-XFQWXJFMSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vanillin azine typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and a hydrazine derivative. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

4-hydroxy-3-methoxybenzaldehyde+hydrazine derivativeBenzaldehyde, 4-hydroxy-3-methoxy-, ((4-hydroxy-3-methoxyphenyl)methylene)hydrazone\text{4-hydroxy-3-methoxybenzaldehyde} + \text{hydrazine derivative} \rightarrow \text{this compound} 4-hydroxy-3-methoxybenzaldehyde+hydrazine derivative→Benzaldehyde, 4-hydroxy-3-methoxy-, ((4-hydroxy-3-methoxyphenyl)methylene)hydrazone

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization from ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydrazone group into an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Synthesis of Vanillin Azine

This compound is synthesized through a condensation reaction between vanillin and hydrazine hydrate. The typical molar ratio used is 2:1 for vanillin to hydrazine, and the reaction is conducted at room temperature for 24 hours. The product is characterized using various spectroscopic techniques such as FTIR, NMR, and GC-MS.

Synthesis Procedure

  • Materials : Vanillin (20 mmol), hydrazine hydrate (0.6 mL), ethanol (10 mL).
  • Process : Dissolve vanillin in ethanol, add hydrazine hydrate dropwise, stir for 24 hours, then recrystallize from a mixture of ethanol and distilled water.
  • Yield : Approximately 86% with a melting point of 178–179 °C.

Colorimetric Chemosensor for Sulfide Detection

One of the prominent applications of this compound is as a colorimetric chemosensor for detecting sulfide anions (S²⁻). The chemosensor exhibits selective color changes upon interaction with sulfide ions, transitioning from colorless to light blue in solution.

Performance Characteristics

  • Limit of Detection (LOD) : 5.4 × 10⁻⁴ M.
  • Selectivity : The sensor shows high selectivity towards sulfide ions compared to other anions such as CN⁻, F⁻, Cl⁻, and others.
  • Application : Effective in detecting sulfide in tap water samples.

Case Study: Detection in Water Samples

A study demonstrated the application of this compound in real-world scenarios by testing its ability to detect sulfide ions in tap water. The results indicated successful recovery rates and confirmed the sensor's practicality.

SampleNa₂S Added (mM)Na₂S Found (mM)Recovery (%)
Sample 110.9595
Sample 232.8595
Sample 354.9098

Anti-Virulent Properties

Recent studies have explored the potential of this compound derivatives as anti-virulent agents against pathogenic bacteria such as Pseudomonas aeruginosa. These derivatives exhibit quorum sensing inhibition, which is crucial for controlling bacterial virulence.

Key Findings

  • Hybrid Compounds : Vanillin-based hybrids showed enhanced anti-quorum sensing activity compared to vanillin alone.
  • Mechanism : The binding affinity of these compounds with quorum-sensing receptors was confirmed through molecular docking studies.

Functional Materials in Organic Electronics

This compound derivatives have also been investigated as potential materials for organic electronic devices due to their favorable thermal stability and electrochemical properties.

Properties

  • High carrier concentration.
  • Irreversible redox peaks indicating potential for electronic applications.

Summary and Future Directions

This compound demonstrates significant promise across multiple applications ranging from environmental sensing to medicinal chemistry. Its unique chemical properties allow it to function effectively as a chemosensor for sulfide detection and as an anti-virulent agent against bacterial infections.

Future research could focus on:

  • Expanding the application scope of this compound derivatives in other sensing technologies.
  • Exploring further modifications to enhance their efficacy as anti-bacterial agents.
  • Investigating their potential use in advanced materials for electronic devices.

Mechanism of Action

The mechanism of action of Vanillin azine involves its interaction with various molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which can influence its biological activity. Additionally, the compound can interact with cellular proteins and enzymes, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxybenzaldehyde (Vanillin): A precursor in the synthesis of the hydrazone compound.

    Benzaldehyde, 3-hydroxy-4-methoxy-: Another isomer with similar structural features.

    4-Benzyloxy-3-methoxybenzaldehyde: A related compound with a benzyloxy group instead of a hydroxy group.

Uniqueness

Vanillin azine is unique due to its specific hydrazone functional group, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential bioactivity make it a valuable compound for various applications.

Properties

CAS No.

1696-60-2

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

4-[(Z)-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidenehydrazinylidene]methyl]-2-methoxyphenol

InChI

InChI=1S/C16H16N2O4/c1-21-15-7-11(3-5-13(15)19)9-17-18-10-12-4-6-14(20)16(8-12)22-2/h3-10,19-20H,1-2H3/b17-9-,18-10-

InChI Key

GGQDJSIYHIRXDW-XFQWXJFMSA-N

SMILES

COC1=C(C=CC(=C1)C=NN=CC2=CC(=C(C=C2)O)OC)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N\N=C/C2=CC(=C(C=C2)O)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NN=CC2=CC(=C(C=C2)O)OC)O

Pictograms

Irritant

Origin of Product

United States

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